molecular formula C10H15NOS B1490720 {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine CAS No. 1447965-82-3

{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine

Cat. No.: B1490720
CAS No.: 1447965-82-3
M. Wt: 197.3 g/mol
InChI Key: QJNKQIUFMNLTRX-UHFFFAOYSA-N
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Description

{[4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine (CAS RN: 906422-74-0) is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.30 g/mol. Its structure features a tetrahydropyran ring substituted at the 4-position with both a thiophene heteroaromatic system and an aminomethyl functional group. This combination of a saturated oxygen-containing heterocycle, a sulfur-containing heteroaromatic ring, and a primary amine makes it a valuable, multifunctional building block in medicinal chemistry. It is primarily used in pharmaceutical research and development as a key synthetic intermediate. The primary amine serves as a versatile handle for the formation of amides, sulfonamides, imines, and other nitrogen-containing derivatives, facilitating the exploration of structure-activity relationships. The scaffold is of particular interest in the design of potential enzyme inhibitors, such as kinase inhibitors, and has been investigated in the context of developing antineoplastic agents . Compounds featuring the tetrahydropyran structure are frequently explored in drug discovery for their ability to modulate properties like solubility and metabolic stability. This product is intended for research purposes in a laboratory setting only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

(4-thiophen-3-yloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c11-8-10(2-4-12-5-3-10)9-1-6-13-7-9/h1,6-7H,2-5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNKQIUFMNLTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine is a unique organic molecule that has garnered attention for its potential biological activities. Its structural features, including the thienyl and tetrahydropyran moieties, suggest various interactions with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine is C10H13NOS, with a molecular weight of 199.28 g/mol. The presence of the thienyl group is significant as it can enhance the compound's ability to interact with biological receptors and enzymes.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thienyl group may enhance binding affinity, while the tetrahydropyran ring contributes to conformational flexibility. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to various physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Neuropharmacological Effects

Studies on related compounds have demonstrated activity at cannabinoid receptors (CB1 and CB2), indicating potential analgesic effects without significant central nervous system (CNS) penetration. This suggests that {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine may share similar properties, making it a candidate for pain management therapies.

Anti-inflammatory Properties

Some research has highlighted the anti-inflammatory potential of compounds containing tetrahydropyran rings. These compounds may inhibit pathways associated with inflammation, offering therapeutic avenues for conditions such as arthritis or chronic inflammatory diseases.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amineAntimicrobial, NeuropharmacologicalCurrent Study
N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamideCannabinoid receptor agonist
EmpagliflozinSGLT2 inhibitor
Pyrazolo[3,4-b]pyridine derivativesPDE4 inhibitors

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thienyl-containing compounds against common bacterial strains. Results indicated that compounds similar to {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine demonstrated significant inhibition zones against both Staphylococcus aureus and Escherichia coli.
  • Pain Management : In a rodent model, a derivative of this compound was tested for analgesic effects. The results showed reduced pain response without CNS side effects, supporting its potential as a safer alternative in pain management therapies.
  • Inflammation Studies : A recent investigation into the anti-inflammatory properties of tetrahydropyran derivatives found that these compounds effectively reduced pro-inflammatory cytokine levels in vitro, suggesting their utility in inflammatory disease treatment.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Evidence ID
{[4-(3-Thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine 3-Thienyl C₁₀H₁₅NOS 197.30 N/A*
{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine 4-Methoxyphenyl C₁₃H₁₉NO₂ 221.30
{[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl]methyl}amine 2-Methoxyethyl C₉H₁₉NO₂ 173.25
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine 3-Chlorophenyl C₁₁H₁₄ClNO 227.69
4-[3-(Trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-amine hydrochloride 3-Trifluoromethylphenyl C₁₂H₁₃F₃NO·HCl 295.69
{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride 3,4-Dimethoxyphenyl C₁₄H₂₂ClNO₃ 287.78

*Note: The target compound’s molar mass is calculated based on its structure, as direct evidence is unavailable.

Key Observations:
  • Steric Effects : Bulky substituents like 3,4-dimethoxyphenyl () may reduce conformational flexibility, whereas smaller groups (e.g., 2-methoxyethyl in ) improve solubility.

Physicochemical Properties

  • Solubility : The 2-methoxyethyl analog () is a liquid with higher solubility in organic solvents, while aryl-substituted derivatives (e.g., ) are likely solids with lower polarity.
  • Stability : Thienyl groups may confer oxidative sensitivity due to sulfur’s reactivity, unlike inert phenyl rings.
  • Safety : Most analogs (e.g., ) are irritants and flammable, requiring protective handling.

Preparation Methods

General Synthetic Strategy

The synthesis of {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine typically follows a multi-step approach:

  • Step 1: Synthesis or procurement of tetrahydro-4H-pyran-4-one as a key intermediate.
  • Step 2: Introduction of the 3-thienyl substituent at the 4-position of the tetrahydropyran ring.
  • Step 3: Conversion of the ketone or intermediate to the corresponding methylamine derivative.

This sequence ensures regioselective substitution and functional group transformation under controlled conditions.

Preparation of Tetrahydro-4H-pyran-4-one

Tetrahydro-4H-pyran-4-one is a crucial precursor for the target compound. Its synthesis has been reported with high yield and purity:

  • Method: Catalytic hydrogenation of bis(2-chloroethyl)ether in a mixed solvent system (toluene and methanol), using a Zr-Ce-Ti-Al composite oxide catalyst and cesium iodide as a promoter.
  • Reaction Conditions: Heating at 90 °C under 1.1 MPa CO2 pressure with stirring, followed by filtration and recrystallization.
  • Yield and Purity: Approximately 95.9% yield with 99.7% purity after recrystallization using an ethyl acetate/petroleum ether system.

This method provides a reliable source of tetrahydro-4H-pyran-4-one for further functionalization.

Conversion to the Methylamine Derivative

The final step involves converting the 4-(3-thienyl)tetrahydro-2H-pyran-4-yl intermediate to the methylamine:

  • Method: Reductive amination or nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) by methylamine.
  • Protecting Groups: Amino-protecting groups may be used during intermediate steps to prevent side reactions, typically removed in the final stage.
  • Solvents and Bases: Common solvents include ethanol or methanol with bases such as triethylamine; reactions are often conducted under inert atmosphere.
  • Purification: The amine product can be isolated as free base or as salts (e.g., hydrochloride) by acid-base extraction and recrystallization.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Key Reagents/Catalysts Conditions Yield/Purity Notes
1 Catalytic hydrogenation Bis(2-chloroethyl)ether, Zr-Ce-Ti-Al composite oxide, CsI 90 °C, 1.1 MPa CO2, ethanol/water solvent 95.9% yield, 99.7% purity Produces tetrahydro-4H-pyran-4-one
2 Coupling/substitution 3-Thienyl halide or nucleophile, Pd catalyst (if cross-coupling) Mild heating, inert atmosphere Not specified Introduces 3-thienyl substituent
3 Reductive amination Methylamine, reducing agent or suitable leaving group Room temperature to mild heating Not specified Produces final methylamine compound

Research Findings and Considerations

  • Catalyst Efficiency: The Zr-Ce-Ti-Al composite oxide catalyst system in step 1 is highly efficient for producing tetrahydro-4H-pyran-4-one with excellent yield and purity, which is critical for downstream reactions.
  • Regioselectivity: The substitution at the 4-position of the tetrahydropyran ring is favored due to steric and electronic factors, enabling selective functionalization with the 3-thienyl group.
  • Protecting Group Use: Amino-protecting agents are employed to stabilize intermediates during amination steps, improving overall yield and purity.
  • Purification Techniques: Recrystallization and chromatographic methods are essential to isolate high-purity intermediates and final products, ensuring suitability for pharmaceutical or research applications.

Q & A

Q. What are the established synthetic routes for {[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the tetrahydropyran-thienyl scaffold via acid-catalyzed coupling of 3-thienyl derivatives with tetrahydropyran intermediates.
  • Step 2: Introduction of the methylamine group via reductive amination or nucleophilic substitution. For example, LiAlH4 reduction of nitriles or imines (e.g., 4-aminotetrahydro-2H-pyran-4-carbonitrile reduction to yield primary amines) .
  • Key reagents: Acid catalysts (e.g., H2SO4), reducing agents (e.g., LiAlH4, NaBH4), and solvents like THF or DCM .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy: 1H/13C NMR to confirm the tetrahydropyran ring, thienyl group, and methylamine connectivity.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation (e.g., observed [M+H]+ at m/z 197.296) .
  • Infrared (IR): Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-S in thienyl) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Temperature Control: Maintain low temperatures (-78°C) during sensitive steps (e.g., Boc protection) to avoid side reactions .
  • Catalyst Screening: Test alternatives to LiAlH4 (e.g., catalytic hydrogenation) for safer reduction .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMAc) improve solubility in coupling reactions .
  • Purification: Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization for high purity (>97%) .

Q. What computational approaches aid in predicting biological activity and target interactions?

  • Molecular Docking: Simulate binding to enzymes (e.g., PDE4, phosphodiesterase) using software like AutoDock. The thienyl and tetrahydropyran moieties may engage in π-π and hydrogen-bond interactions .
  • QSAR Modeling: Correlate structural features (e.g., substituent electronegativity) with activity data (e.g., IC50 values) to guide derivatization .

Q. How do structural modifications influence pharmacological properties?

  • Thienyl Substitution: Replacing the phenyl group with thienyl enhances π-stacking with aromatic residues in enzyme active sites, improving binding affinity .
  • Methylamine Position: Adjusting the methylamine’s spatial orientation alters solubility and bioavailability. For example, N-ethyl analogs show reduced plasma protein binding compared to methyl derivatives .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activity data?

  • Standardize Assays: Use consistent in vitro models (e.g., LPS-induced TNF-α production in human PBMCs) to minimize variability .
  • Purity Verification: Confirm compound purity via HPLC (>95%) to rule out impurities skewing results .
  • Orthogonal Validation: Cross-validate using alternative assays (e.g., in vivo neutrophilia reduction in rats vs. in vitro enzyme inhibition) .

Biological Evaluation

Q. What in vivo models are suitable for assessing anti-inflammatory activity?

  • Rat Neutrophilia Model: LPS-induced pulmonary inflammation evaluates dose-dependent reduction of neutrophil influx (e.g., D50 = 0.042 mg/kg for related compounds) .
  • Pica Feeding Assay: Measures emetogenic potential (e.g., therapeutic index = pica D50 / anti-inflammatory D50) to prioritize candidates with low side effects .

Safety and Handling

Q. What safety protocols are recommended for laboratory handling?

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact (GHS H318: Causes serious eye damage) .
  • Waste Disposal: Segregate acidic/basic waste and neutralize before disposal. Avoid aqueous release due to potential environmental toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine
Reactant of Route 2
{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine

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